1-(3,5-dimethoxyphenyl)cyclopropan-1-amine
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Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 3,5-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,5-dimethoxyphenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Amination: Introduction of the amine group can be carried out using amination reactions, such as reductive amination or nucleophilic substitution.
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the methoxy groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. Specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclopropan-1-amine: Differing by the position of the methoxy groups on the phenyl ring.
1-(3,5-Dimethoxyphenyl)cyclopropan-1-ol: Featuring a hydroxyl group instead of an amine group.
1-(3,5-Dimethoxyphenyl)cyclopropane: Lacking the amine group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
1211593-67-7 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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